Benoxathian

Description

Historical Context of Compound Discovery and Early Pharmacological Characterization

Research into Benoxathian's pharmacological properties began to emerge in the 1980s. Early studies focused on its potential as an antihypertensive agent, investigating its blood pressure-lowering effects in animal models. nih.govnih.gov For instance, a 1986 study by Massi, Venturi, Brasili, and Melchiorre explored the hypotensive effects of intravenous this compound in dogs and rats. nih.gov Beyond its cardiovascular implications, this compound was also investigated for its potential therapeutic applications as an antipsychotic agent. Its mechanism of action in this context was hypothesized to involve interactions with dopamine (B1211576) receptors in the brain, which are crucial for mood regulation and other physiological processes. nih.gov Preclinical trials in animal models demonstrated that this compound exhibited potent antipsychotic activity. nih.gov Furthermore, early pharmacological characterization included investigations into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as its toxicology, to assess potential adverse effects. nih.gov

Classification within Alpha-1 Adrenergic Receptor Antagonists

This compound is formally classified as an α1-adrenergic receptor antagonist. nih.govnih.govnih.govuni.lunih.govnih.gov Specifically, its hydrochloride salt, this compound hydrochloride, acts as an alpha1B-adrenergic receptor antagonist. nih.gov The compound's distinctive molecular architecture underpins its specific binding affinity to these receptors, involving interactions such as hydrogen bonding and hydrophobic forces that stabilize its conformation. nih.gov

While this compound is recognized for its antagonism of α1-adrenergic receptors, its selectivity among the various α1-receptor subtypes (α1A, α1B, α1D) has been a subject of detailed research. Some studies suggest that this compound exhibits a higher affinity for receptors classified as α1A-receptors. uni.luwikipedia.org However, it has also been described as a "nonsubtype-selective α1-R antagonist" in certain contexts, particularly when compared to highly subtype-selective agents. uni.lunih.gov Its selectivity for α1A over α1B has been reported to be in the range of 10- to 20-fold, which, while notable, is less pronounced than that observed with other antagonists like 5-methylurapidil (B1664665) or (+)-niguldipine. wikipedia.org

Beyond competitive antagonism, this compound has also been characterized for its inverse agonist properties at alpha-1 adrenergic receptors. This means it can not only block agonist binding but also reduce the constitutive (spontaneous) activity of the receptor, effectively decreasing the proportion of the receptor population in an active state. uni.lu This characteristic makes this compound a valuable tool for studying receptor pharmacology beyond simple competitive inhibition.

Table 1: Select Pharmacological Affinities (pA2/pKb) of this compound and Other α1-Adrenergic Antagonists

| Compound | Target Receptor Subtype | pA2/pKb Value | Tissue/System | Reference |

| This compound | α1A/D | 9.21 ± 0.21 | Rat vas deferens (noradrenaline-induced contractions) | nih.gov |

| This compound | α1 (general) | 9.2 | Rat thoracic aorta (phenylephrine-induced contractions) | nih.gov |

| This compound | α1 (general) | 8.8 | Rat mesenteric artery (phenylephrine-induced contractions) | nih.gov |

| This compound | α1 (general) | 9.3 | Rat pulmonary artery (phenylephrine-induced contractions) | nih.gov |

| BMY 7378 | α1D | 8.2 ± 0.10 | Cloned human α1D-adrenoceptors | nih.gov |

| BMY 7378 | α1A | 6.2 ± 0.10 | Cloned human α1A-adrenoceptors | nih.gov |

| BMY 7378 | α1B | 6.7 ± 0.11 | Cloned human α1B-adrenoceptors | nih.gov |

| Prazosin | α1A/D | 9.23 ± 0.28 | Rat vas deferens (noradrenaline-induced contractions) | nih.gov |

| WB4101 | α1A/D | 9.58 ± 0.12 | Rat vas deferens (noradrenaline-induced contractions) | nih.gov |

| 5-methylurapidil | α1A/D | 8.51 ± 0.16 | Rat vas deferens (noradrenaline-induced contractions) | nih.gov |

Significance of this compound as a Research Tool in Adrenergic System Studies

This compound's well-defined antagonistic properties against α1-adrenergic receptors, particularly the α1B subtype, establish it as a critical research tool for dissecting the intricate signaling pathways and physiological functions of the adrenergic system. nih.gov Researchers utilize this compound to investigate the specific contributions of different α1-adrenergic receptor subtypes to various physiological processes, including the regulation of vascular tone, smooth muscle contraction, and neurotransmitter release. nih.gov Its application in experimental settings allows for a deeper understanding of receptor-ligand interactions and the downstream effects of receptor activation. nih.gov

Specific research applications of this compound include:

Modulation of Hormone Release: this compound has been instrumental in studies examining the synergistic stimulation of vasopressin and oxytocin (B344502) release from the hypothalamo-neurohypophyseal system. Research has shown that this synergistic effect, induced by ATP and phenylephrine (B352888), is dependent on α1-adrenergic receptor activation, as this compound effectively prevents the response. uni.lunih.gov This highlights the essential role of α1-receptors in sustaining hormone release, with multiple α1-receptor subtypes potentially supporting the response. uni.lunih.gov

Neurophysiological Investigations: In neurophysiological studies, this compound has been employed to explore the role of noradrenergic inputs in modulating auditory responses. For instance, in the avian song system, alpha-adrenergic antagonists, including this compound, were found to prevent the arousal-mediated suppression of HVC auditory responses, suggesting a significant role for norepinephrine (B1679862) in the behavioral state-dependence of auditory responsiveness. uni.lu

Blood-Brain Barrier Transport: this compound has been utilized to investigate the mechanisms regulating the transport of lysosomal enzymes across the blood-brain barrier. Studies have demonstrated that this compound, as a selective α1 antagonist, blocked the epinephrine-induced uptake of the lysosomal enzyme P-GUS, indicating that this transport is mediated through alpha receptors. nih.gov

Inverse Agonism Studies: As an inverse agonist, this compound provides a valuable model for analyzing inverse agonism in functional studies. It has been observed to inhibit the increase in resting tone induced by noradrenaline and also to block the response in calcium-free medium, suggesting it decreases the proportion of receptors in the active state. uni.lu

Cell Proliferation and Differentiation: Research has also explored this compound's effects on cell lines, demonstrating its ability to inhibit proliferation and induce apoptosis in human erythroleukemia cells (e.g., K562 and HEL cells). nih.gov This indicates its utility in studying cellular growth and differentiation pathways.

The diverse applications of this compound in these research areas underscore its importance as a pharmacological tool for advancing the understanding of adrenergic receptor biology and broader physiological mechanisms.

Structure

3D Structure

Properties

CAS No. |

92642-94-9 |

|---|---|

Molecular Formula |

C19H23NO4S |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

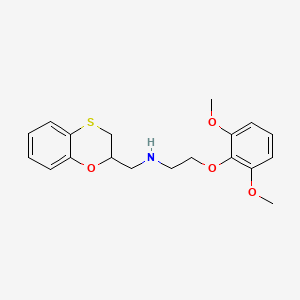

N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |

InChI |

InChI=1S/C19H23NO4S/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14/h3-9,14,20H,10-13H2,1-2H3 |

InChI Key |

QAUVAHYHKLRJCQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2 |

Synonyms |

2-(((2-(2,6-dimethoxyphenoxy)ethyl)amino)methyl)-1,4-benzoxathian benoxathian benoxathian hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for the Benoxathian Core Structure

One established synthetic strategy for the benzoxathiin core, as demonstrated in the synthesis of 5-substituted-2,3-dihydro-1,4-benzoxathiins, commences from 8-hydroxythiochroman. A pivotal step in this approach involves the rearrangement of an 8-(2-bromoethoxy)-2,3-dihydro-2H-1-benzothiopyran intermediate to form the desired benzoxathiin unit. This rearrangement has been evaluated under various solvent and temperature conditions, with the ratio of the benzoxathiin product to the thiochroman (B1618051) starting material being monitored via NMR integration tandfonline.com. For instance, stirring 8-(2-bromoethoxy)-2,3-dihydro-2H-1-benzothiopyran in acetonitrile (B52724) at reflux for 48 hours yielded the benzoxathiin product in 81% yield tandfonline.com.

Another pathway for constructing the 1,4-benzoxathian system involves the reaction of 2-mercaptophenol (B73258) with ethyl 2,3-dibromopropionate and triethylamine (B128534), which can lead to the formation of both 1,4-benzoxathian-2- and 3-carboxylates. Specifically, the reaction of 2-mercaptophenol with ethyl 2-bromoacrylate in the presence of triethylamine has been reported to yield ethyl 1,4-benzoxathian-2-carboxylate nih.gov. For the synthesis of 1,4-benzoxathian-3-carboxylic acids, an alternative route has been developed, beginning with the quantitative conversion of acrylic acid into its acyl chloride, followed by reaction with (S)-phenylethylamine to form an acrylamide. Subsequent bromination of the double bond and cyclization with 2-mercaptophenol leads to the 1,4-benzoxathian-3-substituted scaffold nih.gov.

Analog Synthesis and Structural Modification Approaches

The modification of the dihydro-1,4-benzoxathiin ring system and its substituents has been extensively explored to understand their influence on biological activity.

Modifications to the dihydro-1,4-benzoxathiin ring system often involve the attachment of various functional groups or heterocyclic moieties. For example, the synthesis of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine and 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives has been reported, highlighting the incorporation of purine (B94841) bases onto the benzoxathiin scaffold chim.it. These modifications aim to create new compounds with altered biological profiles. Another type of modification involves the replacement of an oxygen atom in a related dioxane ring with sulfur, leading to 2,3-dihydro-1,4-benzoxathiin derivatives. This sulfur incorporation can enhance lipophilicity and modify receptor binding profiles compared to their oxygen-based analogs, such as 2,3-dihydro-N-methyl-1,4-benzoxathiin-5-butanamide, which acts as a potent melatonin (B1676174) receptor agonist .

The nature and position of substituents on the benzoxathiin core significantly influence the compound's biological activity. This compound hydrochloride itself is recognized as a potent α1-adrenergic receptor antagonist medchemexpress.commedchemexpress.com. Studies involving structural variations of related compounds, such as BMY 7378 and LASSBio-772, have emphasized the critical role of phenyl substituents in determining selectivity for α1-adrenergic receptor subtypes researchgate.netresearchgate.net.

For this compound, its interaction with α1-adrenoceptors, particularly the α1A subtype, is well-documented. It is recognized with higher affinity at α1A-receptors compared to other subtypes ahajournals.orgahajournals.org. Competition experiments with [3H]-prazosin binding revealed that this compound exhibits shallow and biphasic displacement curves, indicating the presence of two distinct binding sites and suggesting differential affinities for α1-adrenoceptor subtypes. Approximately 37% of the sites showed high affinity for this compound, corresponding to the α1A-adrenoceptors uchile.cl. This distinct binding profile is attributed to its unique molecular architecture, which facilitates specific interactions, including hydrogen bonding and hydrophobic interactions, that stabilize its conformation within the receptor binding pocket scbt.comscbt.com. The conformational flexibility of this compound also allows it to adapt to the receptor's binding site, optimizing its engagement and contributing to its sustained receptor interaction scbt.com.

The following table summarizes the affinity data for this compound in competition binding experiments:

| Ligand | pKi (High Affinity Site) | pKi (Low Affinity Site) | Percentage of High Affinity Sites (%) | Receptor Subtype | Reference |

| This compound | 9.35 | 7.94 | ~37 | α1A-adrenoceptor | uchile.cl |

Chiral synthesis and stereochemical evaluation are vital for understanding the precise interactions of this compound derivatives with biological targets, as stereochemistry can profoundly impact activity and selectivity researchgate.netresearchgate.net. The synthesis of homochiral (R)- and (S)-9-(2,3-dihydro-1,4-benzoxathiin-3-yl and 2-ylmethyl)-9H-purine derivatives has been reported, allowing for the evaluation of their antiproliferative effects based on their specific enantiomeric forms chim.it.

A notable strategy for obtaining enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids involves the formation and resolution of diastereomeric amides using (S)-phenylethylamine. This method leverages the significant differences in ¹H-nuclear magnetic resonance (NMR) spectra and other physicochemical properties of the diastereomeric amides to facilitate their separation. Subsequent acid hydrolysis of the separated diastereomeric amides yields the corresponding enantiopure carboxylic acids, and their absolute configurations can be determined nih.govresearchgate.net. For instance, the ethyl 1,4-benzoxathian-2-carboxylate was converted into (S,S')- and (R,S')-diastereomeric amides using (S)-phenylethylamine, which were then separated and hydrolyzed to yield the (S)- and (R)-enantiomers of 1,4-benzoxathian-2-carboxylic acid nih.gov.

This approach allows for the systematic investigation of how specific stereoisomers interact with receptors, providing crucial insights into the molecular determinants of their biological actions.

Molecular Pharmacology and Receptor Interactions

Alpha-1 Adrenoceptor Subtype Selectivity and Affinity

Benoxathian functions as an α1-adrenergic receptor antagonist wikipedia.org. Its binding characteristics demonstrate selectivity across the α1-adrenoceptor family.

This compound shows selective binding to the alpha1A-adrenergic receptor, where unique electrostatic interactions contribute to its affinity scbt.com. It also acts as an alpha1B-adrenergic receptor antagonist, displaying a distinctive binding affinity attributed to its unique molecular architecture scbt.com. Research indicates that this compound possesses high affinity for both alpha 1A and alpha 1D adrenoceptors when compared to the alpha 1B subtype nih.govdrugbank.com. Some studies suggest it has a higher affinity for receptors classified as α1A-receptors ahajournals.org. While considered an α1A-selective antagonist, its selectivity is reported to be moderate (10- to 20-fold) over α1B-ARs, making it suitable for distinguishing subtypes primarily in controlled conditions like radioligand binding assays annualreviews.org. Functional investigations in rat vas deferens suggest that tonic contractions, predominantly mediated by α1A-adrenoceptors, are influenced by antagonists including this compound nih.gov.

Quantitative studies have provided insights into this compound's binding affinities. In displacement experiments involving [3H]-prazosin binding in rat cerebral cortex, this compound exhibited inhibition curves with shallow slopes, suggesting two affinity components: a high-affinity component with a pKi of 9.35 and a low-affinity component with a pKi of 7.94 researchgate.net. For cloned human α1-adrenoceptor subtypes, this compound's Ki values are detailed in the table below, indicating its differential affinity across subtypes scispace.com.

Table 1: Binding Affinity (Ki) of this compound for Cloned Human α1-Adrenoceptor Subtypes

| Adrenoceptor Subtype | Ki (nM) (Mean ± S.E.M.) |

| α1A/D | 0.60 ± 0.00 |

| α1B | 9.60 ± 0.7 |

| α1C | 0.18 ± 0.01 |

Note: The α1C subtype is considered a homologue of the pharmacologically defined α1A-adrenoceptor ahajournals.orgresearcher.life.

In functional assays, this compound demonstrated potent antagonism of noradrenaline-induced contractions in the epididymal rat vas deferens, a measure of α1A affinity, with an estimated pKB value of 9.21 ± 0.21 scispace.comresearcher.life. In studies on canine aorta, this compound did not exhibit significant differences in pKi values between the α1High and α1Low subtypes, unlike other tested compounds nih.gov. Similarly, in bovine prostate, consistent pKi values for this compound were observed for the α1Low subtype nih.govdntb.gov.ua.

Differential Binding to α1A, α1B, and α1D Adrenoceptor Subtypes

Ligand-Receptor Interaction Mechanisms at the Molecular Level

The interaction of this compound with α1-adrenoceptors involves specific molecular forces and conformational dynamics.

This compound's interaction with receptor sites is mediated by hydrogen bonding and hydrophobic interactions, which are crucial for stabilizing its conformation within the binding pocket scbt.com. Its notably high affinity for the α1A-adrenergic receptor is partly attributed to unique electrostatic interactions scbt.com. General molecular modeling studies for α1-adrenoceptor antagonists suggest that electrostatic, hydrophobic, and hydrogen bonding interactions are fundamental in the ligand-receptor binding process at the active site researchgate.net.

The ability of this compound to adapt within the receptor's binding pocket is facilitated by its conformational flexibility, optimizing its engagement scbt.com. The compound's dynamic behavior in solution, characterized by a rapid equilibrium between bound and unbound states, influences its efficacy in receptor modulation scbt.com. The conformational flexibility of nonplanar heterocyclic ligands, such as this compound, has been proposed to explain the shallow slopes observed in inhibition curves during binding studies researchgate.net. The receptor itself also undergoes conformational changes upon ligand binding, which is integral to signal transduction nih.govfrontiersin.org.

This compound has been suggested to act as an inverse agonist, a property that falls under allosteric modulation. It has been observed to decrease the proportion of the receptor population in an active state and inhibit the increase in resting tone even in the absence of an agonist nih.gov. This indicates that this compound can modulate receptor activity by influencing its conformational state in an allosteric manner scbt.comnih.govsemanticscholar.org.

Role of Conformational Flexibility within the Receptor Binding Pocket

Signal Transduction Pathways Modulated by this compound (Non-Human)

The interaction of this compound with α1ARs in non-human biological systems leads to significant modulations of signal transduction pathways. α1ARs commonly couple with Gq/11 proteins, which subsequently activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway is typically associated with an increase in intracellular calcium concentrations. uni.lu this compound's role as an α1AR antagonist implies its capacity to inhibit or blunt these G protein-mediated effects in various non-human cell types and tissues.

Impact on G Protein-Coupled Receptor (GPCR) Coupling Dynamics

This compound, as an α1-adrenergic receptor antagonist, directly impacts the coupling dynamics of α1ARs with their cognate G proteins. In non-human models, the activation of α1ARs by agonists typically leads to conformational changes in the receptor that facilitate the binding and activation of G proteins, thereby initiating downstream signaling. wikidata.orgtci-chemical-trading.com this compound's antagonistic action involves preventing or reducing this critical G protein coupling.

Research in rat supraoptic nucleus (SON) neurons, for instance, has demonstrated that this compound, acting as a non-subtype selective α1-adrenergic receptor antagonist, blunted the synergistic stimulation of vasopressin (VP) and oxytocin (B344502) (OT) release induced by ATP and phenylephrine (B352888) (PHE). nih.gov This finding suggests that this compound interferes with the α1AR-mediated G protein signaling pathways that contribute to neurohormone release in this non-human neuronal context. The complexity of α1AR signaling is further highlighted by the ability of individual α1AR subtypes (α1A, α1B, and α1D) to couple to different effectors via distinct G proteins, with all three subtypes capable of coupling to PLC activation and promoting cAMP accumulation. uni.lu this compound's antagonism would therefore disrupt these diverse coupling events.

The table below summarizes the expected impact of this compound on GPCR coupling dynamics in non-human systems:

| Pathway Component | Agonist Effect (α1AR Activation) | This compound Effect (α1AR Antagonism) | Non-Human Model Example |

| GPCR-G Protein Coupling | Enhanced G protein recruitment and activation wikidata.org | Inhibition/Reduction of G protein coupling nih.gov | Rat supraoptic nucleus neurons nih.gov |

| PLC Activation | Increased uni.lu | Decreased/Inhibited uni.lu | Rat tissues (general) uni.lu |

| cAMP Accumulation | Promoted (in some contexts) uni.lu | Decreased/Inhibited uni.lu | Rat tissues (general) uni.lu |

Modulation of Intracellular Calcium Mobilization and Influx

Activation of α1ARs in non-human cells and tissues typically results in an increase in intracellular calcium ([Ca2+]i). uni.lu This rise in calcium can occur through two primary mechanisms: the mobilization of calcium from intracellular stores, predominantly via the PLC/IP3 pathway, and the influx of extracellular calcium through both voltage-dependent and voltage-independent calcium channels. uni.lu

In rat supraoptic nucleus (SON) neurons, the increase in [Ca2+]i induced by phenylephrine (PHE) primarily involves the release of calcium from intracellular stores, a process mediated by the α1A adrenergic receptor subtype. nih.gov As an α1-adrenergic receptor antagonist, this compound is expected to inhibit or significantly reduce both the intracellular calcium mobilization from stores and the influx of extracellular calcium that are mediated by α1AR activation in non-human models. Studies with expressed cloned α1AR subtypes have shown that all three subtypes (α1A, α1B, and α1D) are capable of both mobilizing intracellular Ca2+ and increasing Ca2+ influx via voltage-operated Ca2+ channels. uni.lu Therefore, this compound's broad antagonism of α1ARs would lead to a comprehensive dampening of these calcium-dependent signaling events.

Influence on Gene Expression and Cellular Growth Pathways (e.g., c-fos, c-jun, c-myc induction)

Alpha-1 adrenergic receptor activation has been implicated in regulating cellular growth and hypertrophy in various non-human biological systems, such as neonatal cardiomyocytes. uni.lu A hallmark of α1AR stimulation is the rapid induction of immediate-early genes, including proto-oncogenes like c-fos, c-jun, and c-myc. This induction typically occurs within 15 to 30 minutes following α1AR activation. uni.lu

This specific pattern of gene induction is characteristic of α1AR-mediated responses. uni.lu The intricate cellular pathways underlying these α1AR-driven effects are complex, but evidence points to the involvement of the α1A subtype and the Gαq protein, linking receptor activation to growth factor pathways that include the proto-oncogene ras and its downstream kinases such as Raf-1, mitogen-activated protein kinase kinase (MAPKK), mitogen-activated protein kinase (MAPK), and S6 kinase. uni.lu Given this compound's established role as an α1-adrenergic receptor antagonist, its presence is expected to inhibit or significantly reduce the induction of these immediate-early genes (c-fos, c-jun, c-myc) and, consequently, modulate the downstream cellular growth pathways that are dependent on α1AR activation in non-human models.

Structure Activity Relationship Sar Analysis

Identification of Pharmacophoric Elements Critical for Alpha-1 Adrenoceptor Antagonism

Pharmacophoric elements are the essential spatial and electronic features of a molecule required for its biological activity. For α1-adrenoceptor antagonists like Benoxathian, the SAR data have been evaluated in light of known α1 subtype pharmacophores. researchgate.net

Key pharmacophoric elements generally include:

A basic nitrogen atom: This is a common feature in many α1-adrenoceptor antagonists, crucial for ionic interactions with the receptor.

Aromatic or heteroaromatic rings: These often provide lipophilic interactions and can participate in π-stacking with aromatic residues in the receptor binding site.

Oxygen atoms or other polar groups: These can form hydrogen bonds or other polar interactions with the receptor.

This compound, with its 1,4-benzoxathian ring and a dimethoxyphenoxyethylamino chain, possesses these general features. Its high potency and selectivity towards α1-adrenoceptors highlight the effectiveness of its specific structural arrangement. acs.org

Positional Contributions of Chemical Moieties to Receptor Binding and Selectivity

The specific arrangement and nature of chemical moieties within the this compound structure significantly influence its receptor binding and selectivity.

Studies comparing this compound (a 1,4-benzoxathian derivative) with WB 4101 (a 1,4-benzodioxan derivative) have shed light on the differential roles of the heteroatoms in the bicyclic ring system. In 1,4-benzodioxan-related compounds, the two oxygen atoms at positions 1 and 4 may have distinct roles in receptor binding. nih.gov

Oxygen at position 4 (in the 1,4-benzodioxan numbering, which corresponds to the sulfur in this compound's 1,4-benzoxathian ring): This atom, or its bioisosteric sulfur in this compound, may not directly contribute to binding but is important for stabilizing an optimal conformation for drug-receptor interaction. nih.gov

Oxygen at position 1 (in the 1,4-benzodioxan numbering): This oxygen atom is suggested to interact with a polar pocket of reduced size on the receptor via a donor-acceptor dipolar interaction. nih.gov The replacement of this oxygen atom with a less polar sulfur atom, as in this compound, generally leads to a decrease in α1-blocking activity in some analogues, indicating that the binding site for benzodioxane-like compounds might not readily accept less polar groups at this specific position. unimore.it

The dehydrodioxane ring (referring to the 1,4-benzodioxan or 1,4-benzoxathian bicyclic system) is a critical component for activity. Replacing this ring with a phenyl or a pyrrole (B145914) nucleus has been shown to cause a significant decrease in α1-adrenoceptor blocking activity. researchgate.netnih.govunimore.it This suggests that the specific geometry and electronic properties conferred by the fused heterocyclic ring are essential for effective interaction with the α1-adrenoceptor binding site.

Significance of Oxygen Atoms at Specific Positions in the Benzodioxan/Benzoxathiin Ring

Comparative SAR Studies with Benchmark Alpha-1 Antagonists (e.g., WB 4101, Prazosin)

This compound's activity has been extensively compared with established α1-adrenoceptor antagonists like WB 4101 and Prazosin. These comparisons highlight its potency and selectivity profile.

This compound, WB 4101, and Prazosin are all potent α1-adrenoceptor antagonists. researchgate.netresearchgate.netnih.gov In various studies, this compound has shown high affinity for α1A-adrenoceptors, similar to WB 4101. researchgate.netresearchgate.netahajournals.org

Comparative pA2 Values for α1-Adrenoceptor Antagonists in Rat Tissues researchgate.netresearchgate.net

| Compound | Rat Spleen (pA2) | Rat Aorta (pA2) | Rat Vas Deferens (pA2) |

| Prazosin | 9.56 | 9.45 | 9.26 |

| WB 4101 | 8.85 | 9.21 | 9.54 |

| This compound | 7.60 | 8.55 | 9.02 |

Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pA2 values indicate greater antagonist potency.

While Prazosin often exhibits very high potency, this compound and WB 4101 also demonstrate strong α1-adrenoceptor blocking activity. researchgate.netresearchgate.netnih.gov The differences in their pA2 values across different tissues can sometimes reflect variations in α1-adrenoceptor subtype distribution or subtle differences in their binding modes. researchgate.net

Computational Approaches in SAR Derivation and Ligand Design (e.g., Molecular Docking, QSAR)

Computational methods play a significant role in understanding SAR and guiding ligand design for α1-adrenoceptor antagonists. These approaches complement experimental studies by providing molecular-level insights. nih.gov

Pharmacophore Identification: Ligand-based approaches, such as pharmacophore identification, define the essential features required for activity, helping to screen chemical databases for new potential ligands. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies correlate variations in biological activity with structural differences among molecules using theoretical descriptors. nih.govmdpi.comacs.orgvdoc.pub For α1-adrenoceptor antagonists, QSAR models have been developed on diverse sets of compounds, including 1,4-benzodioxane (B1196944) derivatives, to predict their binding affinity. researchgate.netacs.org

Molecular Docking: Structure-based virtual screening, including molecular docking, predicts the optimal binding orientation and affinity of molecules within a receptor's binding site. researchgate.netnih.govmdpi.com This technique considers steric and energetic complementarity and molecular interactions. mdpi.com Preliminary docking studies with α1-adrenoceptor homology models have shown good agreement with pharmacophore findings and SAR data. researchgate.netnih.govacs.org Molecular docking helps to visualize how different moieties of compounds like this compound interact with specific amino acid residues in the receptor, providing insights into the molecular determinants of selectivity. researchgate.net

These computational tools, combined with experimental data, enhance the understanding of antagonist binding and receptor activation, facilitating the rational design of new α1-adrenoceptor targeted drugs. nih.gov

Preclinical Pharmacological Research in Biological Systems Mechanistic Focus

In Vitro Cellular and Tissue Models

In vitro studies have utilized various cellular and tissue preparations to characterize benoxathian's pharmacological profile, focusing on receptor interactions, functional responses in isolated tissues, and effects on cell behavior.

This compound is recognized as an α1-adrenergic receptor antagonist. wikipedia.org In studies employing rat 1 fibroblasts stably expressing cloned α1-adrenoceptor subtypes, this compound demonstrated high affinity and selectivity. Specifically, it exhibited high affinity and selectivity for the α1A/D- and α1C-subtypes over the α1B-subtype. nih.govresearchgate.net The affinities of this compound at cloned α1A/D-receptors were found to be consistent with α1A affinities determined in chlorethylclonidine-treated rat cortical membranes. nih.gov The expression level of α1-adrenergic receptors in Rat-1 fibroblasts stably transfected with human α1A-adrenergic receptor cDNA has been assessed at approximately 1 pmol/mg membrane protein. researchgate.net

Table 1: this compound Affinity in Rat 1 Fibroblast Receptor Binding Assays

| Receptor Subtype (Cloned, Rat 1 Fibroblasts) | Affinity/Selectivity | Reference |

| α1A/D | High affinity | nih.govresearchgate.net |

| α1C | High affinity | nih.gov |

| α1B | Lower affinity | nih.govresearchgate.net |

Functional studies in isolated smooth muscle tissues have further characterized this compound's antagonistic properties.

Rat Vas Deferens: this compound competitively inhibited contractions induced by noradrenaline (NA) in the rat vas deferens, with a pA2 value of 9.02. nih.gov It was identified as a potent antagonist of noradrenaline-induced contractions in the epididymal rat vas deferens, exhibiting a pKB value of 9.21 ± 0.21. nih.govscispace.com Contractions mediated by α1-adrenoceptors in the rat epididymal vas deferens were antagonized by this compound, with pA2 values consistent with its binding affinities for tissue α1A-adrenoceptors. ucl.ac.uk

Rat Aorta: In the rat aorta, this compound inhibited contractions induced by noradrenaline with a pA2 value of 8.55. nih.gov In the rat thoracic aorta, this compound competitively antagonized phenylephrine-induced contractions, demonstrating a pA2 of 9.2. nih.gov Research suggests that contractions to phenylephrine (B352888) in the rat thoracic aorta are mediated, at least in part, by the α1D-subtype of adrenoceptor. nih.gov

Rat Spleen: this compound inhibited contractions induced by phenylephrine in the rat spleen, with a pA2 value of 7.60. nih.gov For α1-adrenoceptor mediated contractions in the rat spleen, the antagonist pA2 values for this compound were consistent with its affinities in binding studies on tissue α1B-adrenoceptors. ucl.ac.uk

Table 2: this compound Antagonism in Isolated Rat Smooth Muscle Tissues

| Tissue (Rat) | Agonist | pA2 / pKB Value | Reference |

| Vas Deferens | Noradrenaline | 9.02 (pA2) | nih.gov |

| Vas Deferens | Noradrenaline | 9.21 ± 0.21 (pKB) | nih.govscispace.com |

| Aorta | Noradrenaline | 8.55 (pA2) | nih.gov |

| Thoracic Aorta | Phenylephrine | 9.2 (pA2) | nih.gov |

| Spleen | Phenylephrine | 7.60 (pA2) | nih.gov |

This compound has been shown to influence cellular proliferation and differentiation in specific human erythroleukemia cell lines. As an α1-adrenergic antagonist, this compound inhibits proliferation and induces apoptosis in both K562 and human erythroleukemia (HEL) cells. nih.gov Furthermore, this compound induced the expression of the megakaryocytic marker CD41a, while the expression of the erythroid marker glycophorin-a was either decreased or remained unchanged. nih.gov this compound, along with prazosin, represents the first described extracellular ligands capable of causing megakaryocytic differentiation in K562 and HEL cells. nih.gov However, the precise receptor dependence of these observed effects requires further investigation. nih.gov Cellular proliferation in these suspension cell lines (K562, HEL) was typically assessed using systems like the CASY® Cell Counter and Analyser. nih.gov

Table 3: Effects of this compound on Erythroleukemia Cell Lines

| Cell Line | Effect on Proliferation | Effect on Differentiation | Marker Changes (Megakaryocytic/Erythroid) | Reference |

| K562 | Inhibition | Induction of megakaryocytic differentiation | Increased CD41a, Decreased/Unchanged Glycophorin-a | nih.gov |

| HEL | Inhibition | Induction of megakaryocytic differentiation | Increased CD41a, Decreased/Unchanged Glycophorin-a | nih.gov |

While α1-adrenergic receptors are expressed on immunocompetent cell populations and their activation can modulate immune responses, including changes in inflammatory mediator secretion, increased cell migration, and differentiation, nih.gov specific detailed research findings on the direct modulation of immune cell function and differentiation by this compound in lymphocytes or microglia were not explicitly found within the provided search results. General α-adrenergic neuronal influence on splenic cytokine secretion has been noted, karger.com and neuroinflammation involving microglia is a known area of research, nih.gov but direct mechanistic studies of this compound in these specific contexts are not detailed here.

Effects on Cellular Proliferation and Differentiation (e.g., Erythroleukemia Cell Lines K562 and HEL)

In Vivo Animal Models (Mechanistic Studies, Excluding Clinical Outcomes)

In vivo studies in animal models have explored this compound's mechanistic actions, particularly within the central nervous system.

This compound, as an α1-adrenergic receptor antagonist, has demonstrated effects on central neurotransmission. wikipedia.org In morphine-dependent rats, intracerebroventricular (i.c.v.) infusion of this compound dose-dependently inhibited the withdrawal excitation of oxytocin (B344502) neurons. nih.gov This inhibitory effect on oxytocin neuron activity was also observed in morphine-naïve rats following i.c.v. This compound administration. nih.gov Furthermore, direct microdialysis administration of this compound onto the surface of the supraoptic nucleus reduced the activity of oxytocin neurons. nih.gov

Beyond oxytocin systems, this compound has been implicated in modulating catecholamine release in the brain. Application of the α1-adrenergic receptor selective antagonist this compound into the medial prefrontal cortex (mpFC) dose-dependently inhibited stress-induced dopamine (B1211576) (DA) release in the nucleus accumbens (NAc). frontiersin.orgfrontiersin.org Noradrenaline, another key neurotransmitter, exerts excitatory actions in the CNS primarily through postsynaptic α1 and β adrenoceptors. oup.comresearchgate.net The interaction between dopamine and norepinephrine (B1679862) transmission in the medial prefrontal cortex is a recognized aspect of central neuropharmacology. researchgate.net

Table 4: this compound Effects in In Vivo CNS Models

| Animal Model / System | Administration Route | Observed Mechanistic Effect | Reference |

| Morphine-dependent rats (Oxytocin neurons) | i.c.v. infusion | Dose-dependent inhibition of withdrawal excitation of oxytocin neurons | nih.gov |

| Morphine-naïve rats (Oxytocin neurons) | i.c.v. infusion | Inhibition of oxytocin neuron activity | nih.gov |

| Rat Supraoptic Nucleus | Microdialysis | Reduced activity of oxytocin neurons | nih.gov |

| Rat Medial Prefrontal Cortex (mpFC) | Local application | Dose-dependent inhibition of stress-induced dopamine release in NAc | frontiersin.orgfrontiersin.org |

Central Nervous System (CNS) Pharmacology and Neurotransmitter Interactions

Role in Modulating Conditioned Fear and Escape Behavior in Rodents

This compound, acting as a selective α1-adrenoreceptor antagonist, has been investigated for its influence on conditioned fear and escape behaviors in rodent models, particularly in the context of uncontrollable stress. Studies involving rats exposed to inescapable tail shock have demonstrated that injections of this compound into the dorsal raphe nucleus (DRN) effectively prevented the impairment of escape responding uvm.edunih.gov. Furthermore, this compound was observed to attenuate the enhancement of conditioned fear responses induced by prior inescapable shock, whether administered before the stressor or before subsequent behavioral testing uvm.edunih.gov. These findings underscore the critical role of noradrenergic input to the DRN, mediated via α1 receptors, in the manifestation of behavioral deficits following inescapable stress uvm.edunih.gov.

Beyond direct behavioral modulation, this compound has also shown an impact on neuroendocrine responses to conditioned fear. Intracerebroventricular (i.c.v.) administration of this compound in rats prevented the typical vasopressin (VP), oxytocin (OT), and prolactin (PRL) responses to conditioned fear stimuli, suggesting that α1 adrenoceptors play a facilitative role in these neuroendocrine reactions nih.govdntb.gov.ua.

Table 1: Effects of this compound on Conditioned Fear and Escape Behavior in Rodents

| Brain Region/Route of Administration | Behavioral Outcome | Mechanistic Insight | Source |

| Dorsal Raphe Nucleus (DRN) injection | Prevents impaired escape responding from inescapable shock uvm.edunih.gov | Noradrenergic input to DRN via α1 receptors is necessary for stress-induced behavioral effects uvm.edunih.gov | uvm.edunih.gov |

| Dorsal Raphe Nucleus (DRN) injection | Attenuates enhanced conditioned fear from inescapable shock uvm.edunih.gov | Noradrenergic input to DRN via α1 receptors is necessary for stress-induced behavioral effects uvm.edunih.gov | uvm.edunih.gov |

| Intracerebroventricular (i.c.v.) | Prevents VP, OT, and PRL responses to conditioned fear stimuli nih.govdntb.gov.ua | α1 adrenoceptors play a facilitative role in neuroendocrine responses to conditioned fear nih.govdntb.gov.ua | nih.govdntb.gov.ua |

Interaction with Noradrenergic Pathways in Dorsal Raphe Nucleus and Supraoptic Nucleus

This compound's interactions with noradrenergic pathways are prominent in specific brain regions, notably the dorsal raphe nucleus (DRN) and the supraoptic nucleus (SON).

In the Dorsal Raphe Nucleus (DRN) , this compound's antagonist action at α1-adrenoreceptors is central to its effects on stress-induced behaviors. Research indicates that norepinephrine release into the DRN, acting through α1 receptors, is critical for the development of enhanced conditioned fear and impaired escape behavior following uncontrollable stressors uvm.edunih.gov. Microinjection of this compound into the DRN has been specifically shown to prevent these behavioral consequences jneurosci.org. Furthermore, in studies investigating antidepressant mechanisms, this compound was found to partially attenuate the augmentation of serotonin (B10506) release induced by the antidepressant milnacipran, suggesting an involvement of α1-adrenoceptors in modulating serotonergic activity within this region dntb.gov.ua.

In the Supraoptic Nucleus (SON) , this compound has demonstrated a modulatory role in the activity of neurosecretory neurons. Administered intracerebroventricularly or directly onto the SON via microdialysis, this compound inhibits the activity of oxytocin neurons in both morphine-naïve and morphine-dependent rats researchgate.net. This suggests that noradrenergic systems, particularly through α1-adrenoceptors, are involved in regulating oxytocin neuron activity within the SON researchgate.netoup.comnih.gov. Central infusion or microdialysis of this compound onto the SON significantly attenuated the basal firing rate and the secretin-induced excitation of both oxytocin and vasopressin neurons, indicating that noradrenergic pathways mediate this excitation via α1-adrenoceptors in the SON oup.comnih.govresearchgate.net. Additionally, uterine contractile activity in term pregnant rats activates oxytocin and vasopressin neurons in the SON through a noradrenergic pathway, an activation that is attenuated by this compound infused into the SON nih.gov. This compound also blunted the synergistic stimulation of vasopressin and oxytocin release induced by ATP and phenylephrine in hypothalamo-neurohypophyseal system (HNS) explants, confirming the involvement of α1-receptors in this synergistic effect physiology.orgnih.gov.

Table 2: this compound's Interaction with Noradrenergic Pathways

| Brain Region | Observed Effect of this compound | Mechanistic Implication | Source |

| Dorsal Raphe Nucleus (DRN) | Prevents enhanced conditioned fear and escape failure uvm.edunih.govjneurosci.org | Noradrenergic input via α1 receptors is critical for stress-induced behavioral effects uvm.edunih.govjneurosci.org | uvm.edunih.govjneurosci.org |

| Dorsal Raphe Nucleus (DRN) | Partially attenuates milnacipran-induced serotonin release augmentation dntb.gov.ua | Implies α1-adrenoceptor involvement in modulating serotonergic activity dntb.gov.ua | dntb.gov.ua |

| Supraoptic Nucleus (SON) | Inhibits oxytocin neuron activity researchgate.net | Noradrenergic systems via α1-adrenoceptors modulate oxytocin neurons researchgate.net | researchgate.net |

| Supraoptic Nucleus (SON) | Attenuates secretin-induced excitation of oxytocin and vasopressin neurons oup.comnih.govresearchgate.net | Noradrenergic pathways mediate excitation via α1-adrenoceptors oup.comnih.govresearchgate.net | oup.comnih.govresearchgate.net |

| Supraoptic Nucleus (SON) | Attenuates uterine contraction-activated SON neurons nih.gov | Noradrenergic pathway involved in SON neuron activation by uterine contractions nih.gov | nih.gov |

| Hypothalamo-Neurohypophyseal System (HNS) explants | Blunts synergistic ATP+phenylephrine stimulation of VP/OT release physiology.orgnih.gov | Confirms α1-receptor involvement in synergistic VP/OT release physiology.orgnih.gov | physiology.orgnih.gov |

Influence on Feeding Behavior and Satiety Mechanisms in the Paraventricular Nucleus

The paraventricular nucleus (PVN) of the hypothalamus is a key region involved in the regulation of feeding behavior. Research has explored the role of this compound in modulating appetite and satiety mechanisms within this nucleus. When microinjected into the PVN of rats, this compound, an α1-adrenergic receptor antagonist, did not independently affect baseline feeding behavior nih.gov.

However, a significant finding emerged when this compound was co-administered with phenylpropanolamine (PPA), an anorectic drug known to primarily act on α1-adrenergic receptors. Microinjection of this compound into the PVN completely reversed the anorexia (suppression of feeding) induced by systemic PPA administration nih.govresearchgate.net. This outcome strongly suggests that the anorectic effect of PPA is mediated by an α1-adrenergic satiety mechanism located within the PVN nih.govresearchgate.net. Functionally, α1-adrenoceptors in the PVN are considered excitatory and contribute to suppressing food intake researchgate.net.

Table 3: this compound's Influence on Feeding Behavior in the Paraventricular Nucleus

| Intervention | Observed Effect | Mechanistic Implication | Source |

| This compound microinjection into PVN (alone) | No effect on baseline feeding behavior nih.gov | Does not independently alter normal feeding drive nih.gov | nih.gov |

| This compound microinjection into PVN + Phenylpropanolamine (PPA) | Completely reverses PPA-induced anorexia nih.govresearchgate.net | PPA-induced anorexia is mediated by an α1-adrenergic satiety mechanism in the PVN nih.govresearchgate.net | nih.govresearchgate.net |

| PVN α1-adrenoceptor activation | Suppresses food intake researchgate.net | α1-adrenoceptors in PVN are excitatory and suppress feeding researchgate.net | researchgate.net |

Investigation of Antidepressant-Like Activities in Rodent Behavioral Tests

Preclinical studies have investigated this compound for potential antidepressant-like activities using established rodent behavioral tests. Alpha1 antagonists, including this compound, have been shown to exhibit antidepressant-like effects in assays such as the forced swim test (FST) and the tail suspension test (TST) researchgate.netfrontiersin.orgnih.govfrontiersin.org. These tests are commonly used to assess the efficacy of antidepressant compounds.

Further research involving intra-prelimbic cortex (PrL) injection of this compound demonstrated that it produced antidepressant effects in both sham-operated rats and those with hemiparkinsonian conditions nih.gov. This observed antidepressant effect is hypothesized to involve modulations in the firing activity of PrL pyramidal neurons, which subsequently lead to alterations in the levels of key monoamines, including dopamine, noradrenaline, and serotonin, within limbic and limbic-related brain regions nih.gov.

Table 4: Antidepressant-Like Activities of this compound in Rodent Behavioral Tests

| Test/Brain Region | Observed Effect | Mechanistic Implication | Source |

| Forced Swim Test (FST) / Tail Suspension Test (TST) | Exhibits antidepressant-like activity researchgate.netfrontiersin.orgnih.govfrontiersin.org | Suggests potential therapeutic utility for depressive states researchgate.netfrontiersin.orgnih.govfrontiersin.org | researchgate.netfrontiersin.orgnih.govfrontiersin.org |

| Prelimbic Cortex (PrL) injection | Produces antidepressant effects nih.gov | Involves changes in PrL pyramidal neuron firing and monoamine levels in limbic regions nih.gov | nih.gov |

Analytical Methodologies in Research

Radioligand Binding Assays for Receptor Characterization and Compound Profiling

Radioligand binding assays are a cornerstone in the pharmacological profiling of Benoxathian, primarily to determine its affinity and selectivity for various receptor subtypes. These assays have been instrumental in characterizing this compound as an α1-adrenergic receptor antagonist.

The most common approach involves competitive binding experiments using a radiolabeled ligand known to bind to the target receptor. For α1-adrenoceptors, the radioligand of choice is often [3H]-prazosin. uchile.cl In these assays, membrane preparations from tissues expressing the receptors of interest, such as rat cerebral cortex or vas deferens, are incubated with a fixed concentration of [3H]-prazosin and varying concentrations of the unlabeled competitor compound, in this case, this compound. uchile.clscielo.br The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), which reflects its binding affinity.

Studies have demonstrated that the displacement curves for this compound are often shallow or biphasic, suggesting that it binds to more than one receptor subtype with different affinities. uchile.cl Computerized analysis of these curves, using programs such as LIGAND, can resolve these into high- and low-affinity binding sites. uchile.cl This has been used to establish the selectivity profile of this compound for α1A-, α1B-, and α1D-adrenoceptor subtypes. uchile.clscielo.brahajournals.org For example, in rat cerebral cortex membranes, this compound has been shown to inhibit [3H]-prazosin binding, with the resulting data fitting a two-site model, corresponding to the α1A and α1B subtypes. uchile.cl

The proportion of high- and low-affinity sites identified in these assays helps to characterize the receptor population in a given tissue and this compound's relative affinity for each. uchile.cl For instance, the high-affinity sites for this compound in some tissues correspond to the pharmacologically defined α1A-adrenoceptor. uchile.cl

Table 1: this compound Affinity Data from Radioligand Binding Assays

| Tissue/Cell Line | Radioligand | Receptor Subtype(s) Studied | This compound pKi / pA2 Values | Reference |

|---|---|---|---|---|

| Rat Cerebral Cortex | [3H]-prazosin | α1A, α1B | pKi High: 9.35, pKi Low: 7.94 | uchile.cl |

| Rat Vas Deferens | [3H]-prazosin | α1A, α1D | pA2: ~9.7 (α1A indicated) | scielo.br |

| Cloned rat α1A/D-receptors | [3H]-prazosin | α1A/D | pKi: 9.21 ± 0.21 | scispace.com |

In Vitro Functional Assay Methodologies (e.g., Organ Bath Studies, Calcium Imaging)

In vitro functional assays are critical for determining the biological effect of this compound, specifically its antagonist properties at α1-adrenoceptors. These assays measure the physiological response of isolated tissues or cells to agonists in the presence and absence of the antagonist.

Organ Bath Studies

Organ bath studies are a classical pharmacological technique used to assess the contractile or relaxant properties of compounds on isolated smooth muscle tissues. For this compound, tissues such as rat thoracic aorta, vas deferens, and dog carotid artery have been utilized. scielo.brscispace.com In a typical setup, the tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). scielo.br The tissue is connected to a transducer to measure isometric tension.

After an equilibration period, a cumulative concentration-response curve to an α1-adrenoceptor agonist, such as noradrenaline, is generated. The experiment is then repeated in the presence of increasing concentrations of this compound to determine its ability to inhibit the agonist-induced contraction. scielo.br The results are often used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency. scispace.com Such studies have confirmed the potent α1-adrenoceptor antagonist activity of this compound in various vascular and non-vascular smooth muscle preparations. scielo.brscispace.com

In another application, hypothalamo-neurohypophyseal system (HNS) explants have been used in a perifusion system to study hormone release. nih.gov In these experiments, this compound was shown to prevent the synergistic stimulation of vasopressin and oxytocin (B344502) release induced by ATP and phenylephrine (B352888), confirming its α1-receptor antagonist effect in this system. nih.gov

Calcium Imaging

Live-cell calcium imaging is a more recent technique used to investigate the intracellular signaling pathways affected by this compound. Since α1-adrenoceptors are Gq/11-coupled receptors, their activation typically leads to an increase in intracellular calcium ([Ca2+]i) via the release from intracellular stores. ahajournals.org

In these studies, cells or tissue explants, such as the supraoptic nucleus (SON), are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). ahajournals.orgnih.gov Changes in intracellular calcium are monitored using fluorescence microscopy. The addition of an α1-agonist like phenylephrine induces a transient increase in [Ca2+]i. The antagonistic effect of this compound is demonstrated by its ability to blunt or block this agonist-induced calcium signal. ahajournals.org These studies provide insight into the functional consequences of receptor blockade at the cellular level and have been used to show that sustained activation of α1-receptors is crucial for certain synergistic responses, an effect that is inhibited by this compound. ahajournals.org

Bioanalytical Approaches for Quantification in Non-Human Biological Matrices (if explicitly mentioned in academic context)

While the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion, have been investigated in animal models, detailed, publicly available validated bioanalytical methods for its quantification in non-human biological matrices are not explicitly described in the searched academic literature. ontosight.ai However, based on standard practices for similar small molecule drugs, the quantification of this compound in matrices such as rat plasma or brain homogenates would be achieved using hyphenated chromatographic techniques.

The most common and robust methods for bioanalysis are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (LC-MS/MS). nih.govnih.govmdpi.com These methods offer high sensitivity and selectivity, which are essential for measuring the low concentrations of drugs and their metabolites typically found in biological samples.

A general workflow for such an analysis would involve:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, brain homogenate) is necessary to remove interfering endogenous components like proteins and lipids. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govnih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase C18 column is typically used to separate this compound from other components based on its hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov

Detection and Quantification: For an LC-MS/MS method, the analyte is ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode. mdpi.comrsc.org Quantification is performed by comparing the response of the analyte to that of a co-analyzed internal standard, creating a calibration curve from samples with known concentrations. mdpi.com

Although a specific validated method for this compound is not detailed in the available literature, the development and validation of such a method would follow established regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability. nih.govmdpi.comjapsonline.com

Spectroscopic and Chromatographic Techniques for Compound Identification and Purity in Research

The definitive identification and purity assessment of newly synthesized batches of this compound and related compounds in a research context are accomplished through a combination of spectroscopic and chromatographic methods.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and its derivatives. A study on the synthesis of 1,4-benzoxathian-2-carboxylic acid enantiomers, the core scaffold of this compound, utilized HPLC for purity analysis. plos.org The system typically employs a diode array detector for detection across a range of UV wavelengths. plos.org For purity assessment, a reversed-phase column, such as a C18 column, is commonly used. plos.org The retention time of the main peak and the absence or minimal presence of other peaks in the chromatogram provide a measure of the compound's purity. plos.org

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation and confirmation of this compound and its analogues. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used. plos.org

¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values are all used to confirm that the synthesized structure matches the expected one. plos.org

¹³C NMR provides information about the carbon skeleton of the molecule. plos.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. This technique confirms the elemental composition and is often used in conjunction with chromatography (LC-MS) to analyze complex mixtures or confirm the identity of a purified compound. researchgate.net

Together, these techniques provide unambiguous identification and a reliable assessment of the purity of this compound, which is essential before its use in any biological or pharmacological studies.

Future Directions and Unexplored Research Avenues

Elucidation of Novel Molecular Targets or Off-Target Interactions

While Benoxathian is primarily recognized as an α1-adrenergic receptor (α1-AR) antagonist, further research is warranted to comprehensively map its molecular target profile. Studies have indicated that some α1-AR antagonists may exhibit inverse agonism, a property that could be further investigated for this compound to understand its full spectrum of receptor modulation. mims.com Given that this compound has been noted to possess less selectivity for certain α1-AR subtypes compared to more modern, highly selective agents, there is potential to identify additional α1-AR subtypes it interacts with, or even novel off-target interactions beyond the adrenergic system. zhanggroup.org For instance, the broader field of drug-like molecules often involves research into cytochrome P450 inhibition, and a detailed metabolic profiling of this compound could reveal novel enzyme interactions. ebi.ac.uk Understanding these interactions is crucial for a complete pharmacological characterization and could uncover unforeseen therapeutic potentials or inform strategies for minimizing unwanted effects.

Design and Synthesis of Highly Selective Agonists or Antagonists based on this compound Scaffold

The chemical scaffold of this compound, a 1,4-benzoxathian derivative, presents an intriguing basis for the design and synthesis of novel, highly selective adrenergic receptor ligands. Current research in adrenergic receptor pharmacology emphasizes the development of compounds with improved subtype selectivity to minimize off-target effects and enhance therapeutic precision. ncats.io The systematic modification of the this compound structure could lead to the discovery of new α1-AR antagonists with enhanced selectivity for specific α1-AR subtypes (α1A, α1B, or α1D), or potentially even selective agonists if the scaffold allows for such modulation. Structure-activity relationship (SAR) studies, similar to those conducted for other adrenergic receptor ligands, would be instrumental in identifying key structural determinants for affinity and selectivity. wikipedia.org Furthermore, exploring the scaffold's potential for inverse agonism, a property observed with other adrenergic receptor antagonists, could guide the design of compounds with distinct pharmacological profiles. mims.com

Application of this compound as a Probe for Deeper Understanding of Adrenergic Receptor Physiology and Pathophysiology

This compound's established activity as an α1-AR antagonist positions it as a valuable pharmacological tool for dissecting the intricate roles of adrenergic receptors in various physiological and pathophysiological processes. Alpha-1 adrenergic receptors are critical mediators of sympathetic nervous system responses, influencing cardiovascular homeostasis, cardiac hypertrophy, and ischemia-induced cardiac arrhythmias. uni.luuni.lu By selectively modulating α1-AR activity, this compound can be employed in experimental models to clarify the precise contributions of these receptors to normal organ function and disease progression. For example, its application has already provided insights into the involvement of noradrenergic pathways in secretin-induced neuronal excitation, highlighting its utility in neurological research. guidetopharmacology.org Further studies could utilize this compound to explore the dynamic regulation of α1-AR expression in response to developmental cues, aging, or various hormonal influences, thereby deepening the understanding of adrenergic receptor physiology and its alterations in disease states. uni.luuni.lu

Advanced Computational and Structural Biology Approaches in Drug Discovery

The increasing availability of high-resolution structural data for G protein-coupled receptors (GPCRs), including adrenergic receptors, opens new avenues for applying advanced computational and structural biology techniques to this compound research. fishersci.ca In silico docking and molecular dynamics simulations can be employed to precisely characterize the binding mode of this compound within the α1-AR binding pocket, providing atomic-level insights into its interactions. This structural understanding can then guide rational drug design efforts, allowing for the targeted modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties. ncats.io Comparative structural analyses with other α1-AR ligands could elucidate the molecular determinants of this compound's antagonist activity and inform the design of novel chemical entities with desired pharmacological profiles. Such approaches can significantly accelerate the drug discovery process by predicting the activity of new compounds before their synthesis.

Investigation of this compound's Role in Specific Cellular Differentiation Pathways

A particularly compelling area for future research involves the investigation of this compound's observed effects on cellular differentiation. Notably, this compound has been shown to inhibit the proliferation of human erythroleukemia K562 cells and promote their differentiation towards the megakaryocyte lineage, evidenced by increased CD41 expression. It also induced apoptosis in both K562 and human erythroleukemia (HEL) cells. This direct evidence suggests a fascinating role for this compound beyond its adrenergic receptor antagonism in modulating cell fate. Future studies could delve into the precise signaling pathways and molecular mechanisms through which this compound exerts these differentiation-promoting and anti-proliferative effects. This could involve transcriptomic and proteomic analyses to identify key genes and proteins regulated by this compound in various cell types. Understanding these mechanisms could pave the way for repositioning this compound or its derivatives as therapeutic agents in conditions characterized by abnormal cell proliferation or differentiation, such as certain cancers or hematological disorders.

Q & A

Basic Research Questions

Q. What established spectroscopic methods are used to characterize Benoxathian’s purity and structural integrity?

- Answer: Researchers typically employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) to assess purity. These methods must adhere to standardized protocols, such as those outlined in experimental sections of peer-reviewed studies, to ensure reproducibility. For example, NMR spectra should report solvent systems and calibration standards, while HPLC conditions (column type, mobile phase, detection wavelength) must be explicitly documented .

Q. What are the primary pharmacological targets of this compound, and how are these identified experimentally?

- Answer: Target identification involves radioligand binding assays (e.g., using tritiated ligands for receptor affinity studies) and functional assays (e.g., cAMP accumulation for G-protein-coupled receptors). Competitive binding experiments with known antagonists or agonists are critical to confirm specificity. Researchers must validate findings across multiple cell lines or tissue types to minimize model-dependent biases .

Intermediate Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and purity?

- Answer: Systematic variation of catalysts (e.g., palladium vs. nickel), solvents (polar aprotic vs. non-polar), and temperatures should be tested using design-of-experiment (DoE) frameworks. Analytical techniques like thin-layer chromatography (TLC) and gas chromatography (GC) can monitor reaction progress. Post-synthesis purification via recrystallization or column chromatography must be optimized to remove byproducts, with yields quantified gravimetrically and purity confirmed via HPLC .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s preclinical studies?

- Answer: Non-linear regression models (e.g., log-dose vs. response) are standard for calculating EC₅₀/IC₅₀ values. Researchers should account for variability by replicating experiments across biological and technical triplicates. Tools like GraphPad Prism or R’s

drcpackage are recommended for curve fitting. Statistical significance must be assessed using ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups .

Advanced Research Questions

Q. What conflicting findings exist regarding this compound’s receptor selectivity, and how can these be resolved methodologically?

- Answer: Discrepancies in selectivity profiles (e.g., α₁-adrenergic vs. serotonin receptors) may arise from differences in assay conditions (e.g., buffer pH, ion concentrations) or model systems (cell-based vs. tissue-based). To resolve these, researchers should conduct cross-validation studies using identical experimental parameters and orthogonal assays (e.g., calcium flux vs. electrophysiology). Meta-analyses of published datasets with standardized normalization methods can also clarify patterns .

Q. How do in vitro pharmacokinetic properties of this compound (e.g., metabolic stability) translate to in vivo models, and what methodological gaps persist?

- Answer: While microsomal stability assays (e.g., liver microsomes) predict hepatic metabolism, interspecies differences (human vs. rodent cytochrome P450 isoforms) limit extrapolation. Advanced approaches like physiologically based pharmacokinetic (PBPK) modeling integrate in vitro data with organ-specific parameters (blood flow, tissue partitioning) to improve translational accuracy. Current gaps include limited data on blood-brain barrier penetration and tissue accumulation, requiring targeted biodistribution studies using radiolabeled analogs .

Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity during large-scale production?

- Answer: Implementing quality-by-design (QbD) principles ensures consistency. Critical process parameters (CPPs) such as reaction time, temperature, and purification cutoffs must be rigorously controlled. Analytical comparability studies (e.g., bioassays, stability testing under ICH guidelines) are essential. Researchers should also document raw material sources (e.g., solvent suppliers) to trace variability .

Methodological Considerations

- Data Contradiction Analysis: When conflicting results arise (e.g., opposing findings on toxicity thresholds), researchers should apply root-cause analysis (RCA) frameworks. This includes revisiting experimental protocols, verifying reagent purity, and assessing inter-laboratory variability (e.g., via ring trials) .

- Ethical and Relevance Criteria: Advanced studies must align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, animal studies on this compound’s chronic toxicity require justification through preliminary in silico or in vitro data to minimize unnecessary experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.